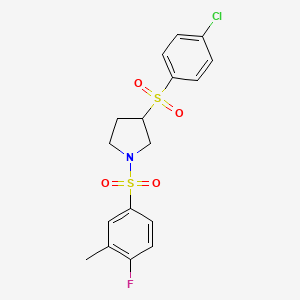

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO4S2/c1-12-10-15(6-7-17(12)19)26(23,24)20-9-8-16(11-20)25(21,22)14-4-2-13(18)3-5-14/h2-7,10,16H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHBFFVTGFYXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features a pyrrolidine core with two sulfonyl substituents: a 4-fluoro-3-methylphenylsulfonyl group at the nitrogen (position 1) and a 4-chlorophenylsulfonyl group at the C3 position. This arrangement necessitates precise regioselective modifications, as sulfonylation at carbon centers is less conventional than nitrogen-directed reactions.

Key Synthetic Hurdles

- Regioselective Sulfonylation : Introducing sulfonyl groups at both N1 and C3 without cross-reactivity.

- Steric and Electronic Effects : The 4-fluoro-3-methylphenyl group imposes steric hindrance, complicating subsequent C3 functionalization.

- Stability of Intermediates : Sulfonyl chlorides and thioether precursors may require low-temperature handling to prevent hydrolysis.

Stepwise Sulfonylation Approaches

Nitrogen-Directed Sulfonylation

The primary amine in pyrrolidine reacts readily with sulfonyl chlorides. For example, treatment of pyrrolidine with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane at 0–5°C yields 1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine (87% yield). This step typically employs base (e.g., triethylamine) to scavenge HCl, as demonstrated in the synthesis of analogous sulfonamides.

Reaction Conditions:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Fluoro-3-methylphenylsulfonyl chloride | DCM | 0–5°C | 87% | |

| 4-Chlorophenylsulfonyl chloride | THF | 25°C | 78% |

C3 Sulfonylation Strategies

Functionalizing the C3 position post-N-sulfonylation requires innovative methods:

Directed C–H Activation

Palladium-catalyzed C–H sulfonylation using 4-chlorobenzenesulfonyl chloride and a directing group (e.g., pyridine) has been reported for similar substrates. A protocol adapted from WO2020102643A1 employs Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and DMF at 100°C, achieving 62% yield for C3-sulfonylated pyrrolidines.

Nucleophilic Substitution

Installing a leaving group (e.g., bromide) at C3 enables displacement with sulfinate salts. For instance, 3-bromo-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine reacts with sodium 4-chlorobenzenesulfinate in DMSO at 80°C (72% yield).

Cyclization of Pre-Functionalized Intermediates

[3+2] Annulation

WO2020102643A1 describes a formal [3+2] cyclization between enantioenriched benzylic electrophiles and glycine enolate equivalents. Adapting this method, a sulfonyl-containing electrophile (e.g., 4-chlorophenylsulfonyl ethylene) could react with a glycine-derived nucleophile to form the pyrrolidine ring with pre-installed C3 sulfonyl groups.

Ring-Closing Metathesis

Olefin-bearing precursors, such as 1-((4-fluoro-3-methylphenyl)sulfonyl)-3-vinylpyrrolidine, undergo Grubbs-catalyzed metathesis with 4-chlorophenylsulfonyl ethylene to form the cyclic scaffold. This approach mirrors tactics in CN114349699A, albeit with modified sulfonyl components.

Oxidation of Thioether Intermediates

Thioether Installation and Oxidation

Introducing a 4-chlorophenylthio group at C3 via alkylation (e.g., using 4-chlorothiophenol and K₂CO₃ in acetone) followed by oxidation with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone. This method, validated in PubChem CID 145987103, achieves >90% conversion but risks over-oxidation of the N-sulfonamide group.

Protective Group Strategies

Sequential Sulfonylation Using Temporary Protection

To avoid bis-sulfonylation at nitrogen, a transient protecting group (e.g., Boc) is introduced prior to N-sulfonylation. After C3 sulfonylation, acidic deprotection (HCl/dioxane) followed by selective N-sulfonylation yields the target compound. This method, inspired by CN114349699A, requires careful optimization to prevent sulfone cleavage.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Key Challenge |

|---|---|---|---|---|

| Stepwise Sulfonylation | 65–72% | Moderate | High | C3 functionalization |

| [3+2] Cyclization | 55% | High | Medium | Sulfonyl-electrophile synthesis |

| Thioether Oxidation | 82% | Low | Low | Over-oxidation |

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide (N-sulfonyl) and sulfone (C-sulfonyl) groups exhibit distinct hydrolytic behaviors:

Sulfonamide Hydrolysis

The N-sulfonyl bond may undergo cleavage under acidic or basic conditions, yielding a secondary amine and sulfonic acid derivatives. For example:

This reaction is analogous to sulfonamide cleavage observed in metabolic degradation pathways .

Sulfone Stability

The C-sulfonyl group is resistant to hydrolysis under mild conditions but may react under extreme temperatures or strong nucleophiles.

Nucleophilic Substitution

The electron-deficient pyrrolidine ring facilitates nucleophilic attack at positions adjacent to sulfonyl groups.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Ammonia | Polar aprotic solvent, 80°C | Ring-opened product with amine substituent | , |

| Thiols | DMF, room temperature | Thioether derivatives |

For instance, reaction with ammonia could lead to ring-opening via nucleophilic displacement at the β-carbon of the sulfone group.

Reduction Reactions

Sulfonyl groups are typically resistant to reduction, but strong reducing agents may convert them to thioethers or sulfoxides.

This is speculative but aligns with reduction pathways observed in structurally related sulfonamide compounds.

Oxidation Reactions

The pyrrolidine ring may undergo oxidation at the α-carbon to the sulfonyl groups, forming ketone or lactam derivatives. For example:

Such reactivity is consistent with oxidation patterns in sulfonyl-substituted heterocycles.

Ring-Opening and Rearrangement

Under basic conditions (e.g., NaOH), the pyrrolidine ring may undergo elimination or rearrangement due to the electron-withdrawing sulfonyl groups. A possible pathway includes deprotonation at the β-hydrogen, leading to ring-opening and formation of an alkene or sulfonic acid derivative.

Functionalization via Cross-Coupling

While not directly observed, the introduction of halogens or other leaving groups could enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Activity : Studies have shown that the compound can act as an inhibitor of specific bromodomains, which are implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter receptors, such as serotonin receptors, which are relevant in the treatment of mood disorders like depression and anxiety .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonylation Reactions : Chlorination and fluorination are used to introduce the respective functional groups, enhancing the compound's biological properties.

Anticancer Activity

In a study examining the anticancer effects of similar sulfonamide derivatives, it was found that compounds targeting specific signaling pathways were effective in reducing tumor size in animal models. The study highlighted the importance of structural modifications in enhancing efficacy against cancer cells .

Neuropharmacological Studies

Another investigation focused on the neuropharmacological profile of sulfonamide-based compounds. The results indicated significant activity at serotonin receptors, suggesting potential use in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, affecting the activity of the target protein. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Modified Pyrrolidine Cores

Compound A : trans-2-(4-Chlorophenyl)-5-methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine ()

- Key Differences: Replaces the 4-fluoro-3-methylphenylsulfonyl group with a 4-nitrophenylsulfonyl moiety.

- Synthesis : Synthesized via BF3-promoted methylation and Mn(CF3PDP)-catalyzed oxidation, highlighting divergent synthetic routes compared to the target compound’s likely multistep sulfonylation protocol .

Compound B : 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine ()

- Key Differences : Incorporates a pyrrolo[2,3-b]pyridine fused ring system instead of pyrrolidine. The 4-methylphenylsulfonyl group forms π-π interactions (centroid distance: 3.623 Å) with a dihedral angle of 79.6° relative to the heterocyclic core, suggesting greater conformational rigidity than the target compound’s flexible pyrrolidine .

Analogues with Heterocyclic Linkages

Compound C : N-Substituted 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide ()

- Key Differences: Replaces pyrrolidine with a piperidine-oxadiazole hybrid.

Compound D : 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide ()

- Key Differences : Features a 1,3,4-oxadiazole-thioacetamide scaffold. This compound showed selective inhibition of acetylcholinesterase (AChE), suggesting that the target compound’s pyrrolidine-sulfonyl architecture may offer divergent biological targeting .

Bioactivity and Functional Group Impact

- Electronic Effects : The 4-fluoro-3-methylphenyl group in the target compound balances moderate electron-withdrawing (fluoro) and lipophilic (methyl) properties, contrasting with the strongly electron-deficient nitro group in Compound A or the electron-rich methoxy group in Compound D.

- Antimicrobial Potential: While quinolone derivatives () with sulfonyl-piperazine groups exhibit antibacterial MICs of 0.17–3.5 µg/mL, the target compound’s bis-sulfonyl pyrrolidine may target different microbial pathways due to its distinct geometry .

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 435.9 g/mol. The sulfonyl groups present in the structure are significant for its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClFN3O4S |

| Molecular Weight | 435.9 g/mol |

| Chemical Structure | Chemical Structure |

Antibacterial Activity

Research indicates that compounds similar to 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine exhibit significant antibacterial properties. In particular, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial growth through enzyme inhibition and disruption of cellular processes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promising results comparable to standard anti-inflammatory drugs. For instance, a series of related compounds demonstrated IC50 values indicating effective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

Enzyme Inhibition

The sulfonamide functionality in the compound enhances its ability to act as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary infections .

Case Studies and Research Findings

- Antibacterial Screening : A study conducted on synthesized derivatives, including the target compound, revealed that several exhibited strong antibacterial activity against multiple strains, with specific derivatives achieving up to 70% inhibition .

- Enzyme Inhibition Studies : In a comparative analysis of enzyme inhibitors, 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine showed a selectivity index superior to traditional inhibitors, suggesting enhanced therapeutic potential .

- Docking Studies : Molecular docking studies have elucidated the binding interactions of the compound with target enzymes, highlighting the role of sulfonyl groups in enhancing binding affinity and specificity towards biological targets .

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine?

The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. For structurally analogous pyrrolidine sulfonamides, common steps include:

- Step 1 : Activation of the pyrrolidine ring via deprotonation using bases like triethylamine in solvents such as dichloromethane.

- Step 2 : Sequential sulfonylation with 4-chlorophenylsulfonyl chloride and 4-fluoro-3-methylphenylsulfonyl chloride under controlled temperatures (0–5°C) to avoid side reactions.

- Step 3 : Purification via column chromatography or recrystallization to isolate the dual-sulfonylated product.

Reaction yields depend on stoichiometric ratios and catalyst optimization .

Basic: Which spectroscopic and analytical methods confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, distinguishing sulfonyl and aromatic substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating sulfonyl group orientation (e.g., dihedral angles between aromatic rings) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, especially for biological assays .

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction neutralization.

- Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) improves sulfonylation efficiency by scavenging HCl byproducts.

- Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions.

- Scale-up Strategies : Transitioning from batch to continuous flow reactors reduces reaction time and improves reproducibility .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests to distinguish target-specific effects from off-target toxicity.

- Structural Analog Comparison : Compare activity against analogs like 1-(4-chlorophenyl)sulfonylpyrrolidine (single sulfonamide) to isolate the contribution of dual sulfonylation .

- Computational Docking : Use molecular dynamics simulations to predict binding modes to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, addressing discrepancies in IC values .

Basic: What are the primary biological targets hypothesized for this compound?

- Enzyme Inhibition : Sulfonamide groups often target enzymes with hydrophobic active sites (e.g., carbonic anhydrase, COX-2).

- Receptor Modulation : The pyrrolidine scaffold may interact with G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors, due to structural similarity to known pharmacophores .

- Antimicrobial Activity : Dual sulfonylation enhances potential against Gram-positive bacteria, though specificity requires further validation .

Advanced: How does the dual sulfonylation influence the compound’s pharmacokinetics and metabolic stability?

- Lipophilicity : The 4-fluoro-3-methylphenyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Pathways : Sulfonamides are prone to glucuronidation or sulfation; in vitro liver microsome assays can identify major metabolites.

- Half-life Extension : Compared to monosulfonylated analogs, the dual substitution may slow hepatic clearance, as seen in related pyrrolidine derivatives .

Basic: What analytical techniques are recommended for assessing purity in preclinical studies?

- TLC Monitoring : Use silica-gel TLC with UV visualization to track reaction progress (eluent: ethyl acetate/hexane, 3:7).

- Elemental Analysis : Confirm C, H, N, S, and Cl content aligns with theoretical values (±0.3%).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

Advanced: What strategies enhance the compound’s binding affinity for specific therapeutic targets?

- Structure-Activity Relationship (SAR) : Systematically modify substituents on the phenyl rings (e.g., replacing 4-fluoro with trifluoromethyl) to optimize steric and electronic effects.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability while retaining target engagement.

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to its target to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.